molecular formula C23H31NO8 B352412 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE CAS No. 500002-64-2

1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B352412
CAS No.: 500002-64-2
M. Wt: 449.5g/mol
InChI Key: RRLRTYLZAZPELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, a nitrophenyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-butyl groups: This step involves the alkylation of the cyclohexane ring using tert-butyl halides in the presence of a strong base.

    Nitration of the phenyl ring: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Hydroxylation and carboxylation: The hydroxyl and carboxyl groups are introduced through oxidation and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and aryl halides, with conditions such as heating and the presence of a strong base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant used in various applications.

    2,6-Di-tert-butyl-4-methoxyphenol: Another phenolic compound with antioxidant properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used to increase oxidation stability in rubber and plastic industries.

Uniqueness

1,3-DI-TERT-BUTYL 4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

500002-64-2

Molecular Formula

C23H31NO8

Molecular Weight

449.5g/mol

IUPAC Name

ditert-butyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H31NO8/c1-21(2,3)31-19(26)17-15(25)12-23(7,28)18(20(27)32-22(4,5)6)16(17)13-8-10-14(11-9-13)24(29)30/h8-11,16-18,28H,12H2,1-7H3

InChI Key

RRLRTYLZAZPELC-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)O

Origin of Product

United States

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